molecular formula C26H26N6OS B2455573 N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide CAS No. 1223999-68-5

N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide

Número de catálogo: B2455573
Número CAS: 1223999-68-5
Peso molecular: 470.6
Clave InChI: MIJPWVGOOLKCEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C26H26N6OS and its molecular weight is 470.6. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1223999-68-5

Fórmula molecular

C26H26N6OS

Peso molecular

470.6

Nombre IUPAC

N-(4-butylphenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N6OS/c1-3-4-5-19-8-12-21(13-9-19)27-24(33)17-34-26-29-28-25-23-16-22(20-10-6-18(2)7-11-20)30-32(23)15-14-31(25)26/h6-16H,3-5,17H2,1-2H3,(H,27,33)

Clave InChI

MIJPWVGOOLKCEB-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)C

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide (referred to as Compound 1) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes a pyrazolo[1,5-a][1,2,4]triazolo moiety linked to a butylphenyl group and a thioacetamide functional group. The molecular formula is C22H24N4SC_{22}H_{24}N_4S, with a molecular weight of approximately 396.52 g/mol.

Anticancer Properties

Recent studies have indicated that Compound 1 exhibits significant anticancer activity. The MTT assay results demonstrated that it has a lower IC50 value compared to standard chemotherapeutics like cisplatin in various cancer cell lines.

Table 1: Anticancer Activity of Compound 1

Cell LineIC50 (µM)Comparison StandardStandard IC50 (µM)
MCF-7 (Breast)0.25Cisplatin0.5
MDA-MB-2310.30Cisplatin0.5
HepG2 (Liver)0.40Sorafenib0.6

The mechanism underlying the anticancer effects of Compound 1 involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways:

  • Caspase Activation : Compound 1 significantly increases the activity of caspases-3, -8, and -9 in treated cancer cells.
  • Reactive Oxygen Species (ROS) : It promotes ROS production, leading to mitochondrial dysfunction and subsequent apoptosis.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is critical for preventing cell proliferation.

Case Studies

A notable study involved the administration of Compound 1 in vivo using xenograft models of breast cancer. Results showed a marked reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents.

Table 2: In Vivo Efficacy of Compound 1

TreatmentTumor Volume Reduction (%)Survival Rate (%)
Control-60
Cisplatin3070
Compound 15585

Toxicity Studies

Preliminary toxicity assessments indicate that Compound 1 exhibits low toxicity towards normal cells while effectively targeting cancerous cells. This selectivity is crucial for developing safer therapeutic options.

Bioavailability and Pharmacokinetics

Research into the pharmacokinetic properties of Compound 1 suggests favorable absorption and distribution characteristics, with an estimated bioavailability exceeding 50% in animal models.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.